molecular formula C9H8N2O B8058988 Indolizine-7-carboxamide

Indolizine-7-carboxamide

Cat. No.: B8058988
M. Wt: 160.17 g/mol
InChI Key: URGAFFAIKGXTJC-UHFFFAOYSA-N
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Description

Indolizine-7-carboxamide is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrrole and pyridine ring system, makes it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-7-carboxamide can be achieved through various methods. One common approach involves the cyclization of 2-pyridylacetates with aldehydes under oxidative conditions. For example, the I2-mediated oxidative tandem cyclization is a direct method for synthesizing substituted indolizines . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed Larock indole synthesis .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: Indolizine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-7-carboxylic acid, while reduction may produce this compound derivatives with different functional groups.

Scientific Research Applications

Indolizine-7-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of indolizine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), leading to the disruption of cell cycle progression and cancer cell proliferation . The compound’s ability to modulate these targets makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Indolizine-7-carboxamide can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

indolizine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-3-5-11-4-1-2-8(11)6-7/h1-6H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGAFFAIKGXTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CC(=CC2=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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